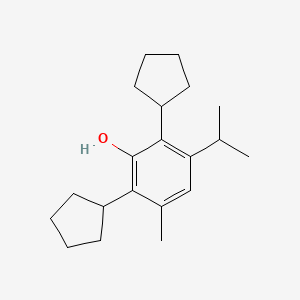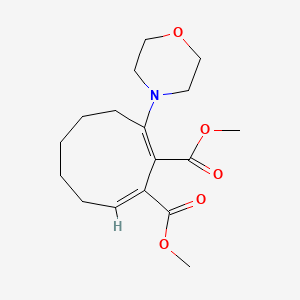
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate is a complex organic compound featuring a morpholine ring, which is a six-membered heterocyclic structure containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, which can be used to construct the cyclononadiene core . The reaction conditions often include the use of activated alkenes or alkynes as dipolarophiles, with the addition of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain kinases involved in cell cycle regulation and cytokinesis, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler compound with similar structural features but different chemical properties.
CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester: Another compound with a morpholine ring, known for its anti-inflammatory properties.
Uniqueness
Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. Its combination of a morpholine ring with a cyclononadiene core makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
93992-66-6 |
|---|---|
Molekularformel |
C17H25NO5 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
dimethyl (1E,2Z)-3-morpholin-4-ylcyclonona-2,9-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H25NO5/c1-21-16(19)13-7-5-3-4-6-8-14(15(13)17(20)22-2)18-9-11-23-12-10-18/h7H,3-6,8-12H2,1-2H3/b13-7+,15-14- |
InChI-Schlüssel |
BRYAUEIWKBLXLF-WMJAJJCRSA-N |
Isomerische SMILES |
COC(=O)/C/1=C/CCCCC/C(=C1/C(=O)OC)/N2CCOCC2 |
Kanonische SMILES |
COC(=O)C1=CCCCCCC(=C1C(=O)OC)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


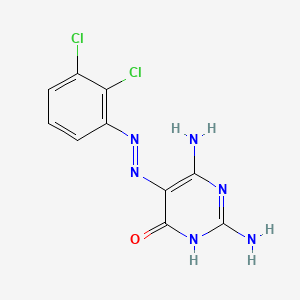
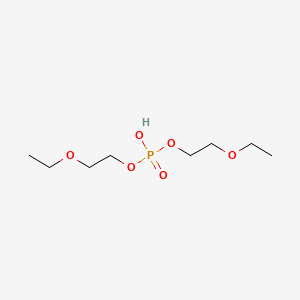
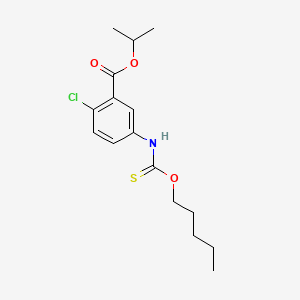
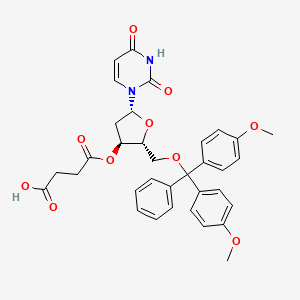
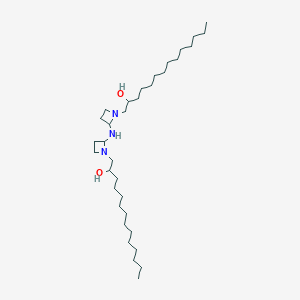
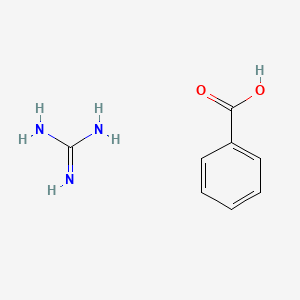





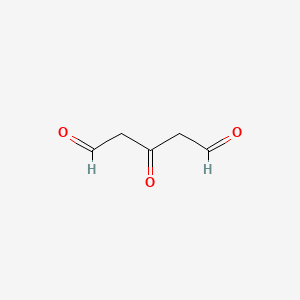
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
